4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
Description
4-(1,3-Benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a morpholine carboxamide scaffold and a cyclopropyl substituent. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as kinases, proteases, and receptors .
Key physicochemical properties (calculated) include:
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-10-5-6-10)12-9-18(7-8-20-12)15-17-11-3-1-2-4-13(11)21-15/h1-4,10,12H,5-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXLVWPAKJJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclopropylmorpholine-2-carboxylic acid under appropriate reaction conditions. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, it can interact with cell membrane receptors, leading to changes in cell signaling pathways and ultimately affecting cell growth and survival .
Comparison with Similar Compounds
AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile)
- Structural differences : Replaces the morpholine-cyclopropyl carboxamide with a pyrimidinyl-acetonitrile group linked to a pyridine ethylamine chain.
- Functional relevance: AS601245 is a c-Jun N-terminal kinase (JNK) inhibitor, demonstrating nanomolar potency in preclinical models .
Example 1 from Patent Data (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid)
- Structural differences: Substitutes the morpholine-cyclopropyl unit with a tetrahydroquinoline-thiazole carboxylic acid system.
- Functional relevance : This compound exhibits enhanced hydrogen-bonding capacity (TPSA ~120 Ų) due to the carboxylic acid group, favoring solubility but limiting passive diffusion .
Cpd D ((1,3-Benzothiazol-2-yl)carbamoyl](phenyl)methanesulfonic acid)
- Structural differences : Replaces the morpholine with a phenyl-methanesulfonic acid group.
- Functional relevance: The sulfonic acid group increases hydrophilicity (TPSA >130 Ų), making it unsuitable for oral bioavailability but ideal for intravenous formulations .
Pharmacological and Physicochemical Data Table
Key Research Findings and Limitations
- Structural advantages : The cyclopropyl group in the target compound likely reduces CYP450-mediated metabolism compared to AS601245’s pyridine chain, which is prone to oxidation .
- Patent data : Pharmacological studies in patent examples (e.g., Tables 1–5) suggest that benzothiazole-carboxamide hybrids exhibit IC₅₀ values in the low micromolar range for kinase targets, though specific data for the target compound are unavailable .
- Gaps in evidence: No direct pharmacological data for this compound were found in the provided sources. Comparisons rely on structural and physicochemical extrapolations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
